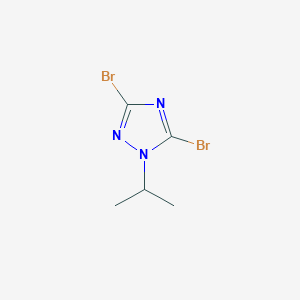

3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br2N3/c1-3(2)10-5(7)8-4(6)9-10/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGBJNJSWLSJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Halogenated 1,2,4-Triazoles: A Technical Guide for Medicinal Chemistry

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as a robust bioisostere for amides and esters while offering unique physicochemical properties such as high dipole moments and hydrogen bonding capabilities. When halogenated, these heterocycles transcend their role as mere linkers, becoming functional "sigma-hole" donors and versatile synthetic handles. This guide provides a technical deep-dive into the synthesis, regioselective functionalization, and application of halogenated 1,2,4-triazole building blocks.

Part 1: Physicochemical Rationale & Bioisosterism

The Sigma-Hole Advantage

Beyond steric and electronic modulation, halogen atoms (Cl, Br, I) on the triazole ring introduce a region of positive electrostatic potential on the extension of the C-X bond, known as the sigma-hole .

-

Mechanism: This positive patch allows the halogen to act as a Lewis acid, forming non-covalent "halogen bonds" with Lewis bases (e.g., carbonyl oxygens in the protein backbone).

-

Impact: This interaction is highly directional, unlike hydrogen bonding, allowing for precise orientation of the drug molecule within the active site.

pKa Modulation and Solubility

The 1,2,4-triazole ring is amphoteric.[1]

-

Neutral pKa: ~10.0 (deprotonation of NH).

-

Protonated pKa: ~2.3 (protonation of N4).

-

Halogen Effect: Introducing an electron-withdrawing halogen at C3 significantly increases the acidity of the NH proton (pKa drops to ~8.0–8.5), facilitating alkylation under milder conditions but also altering the lipophilicity (LogP).

| Substituent (C3) | pKa (NH) | LogP (Calc) | Electronic Effect |

| H | 10.3 | -0.6 | Reference |

| F | ~8.5 | -0.2 | Strong EWG, Metabolic Block |

| Cl | ~8.1 | 0.4 | Moderate EWG, Lipophilic |

| Br | ~7.9 | 0.6 | Weak EWG, Synthetic Handle |

Part 2: Synthetic Architectures

Core Synthesis: The Sandmeyer Approach

The most robust route to 3-halo-1,2,4-triazoles is the conversion of commercially available 3-amino-1,2,4-triazole via a Sandmeyer-type reaction. This method avoids the regioselectivity issues inherent in direct halogenation of the electron-deficient ring.

Workflow Diagram: Sandmeyer Synthesis

Protocol 1: Synthesis of 3-Bromo-1,2,4-Triazole

Safety Warning: Diazonium intermediates are potentially explosive. Maintain temperature <5°C during diazotization.

-

Diazotization: Dissolve 3-amino-1,2,4-triazole (1.0 eq) in 48% HBr (excess). Cool to 0°C.

-

Addition: Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the internal temperature below 5°C. The solution will turn yellow/orange.

-

Substitution: Stir for 30 min at 0°C. Transfer the cold diazonium solution slowly into a refluxing solution of CuBr (0.5 eq) in 48% HBr. Note: Nitrogen gas evolution will be vigorous.

-

Workup: After 1 hour at reflux, cool to RT. Neutralize carefully with Na₂CO₃ (solid) or NaOH solution. Extract with Ethyl Acetate (3x).

-

Purification: Recrystallize from water or ethanol/water.

-

Yield Expectation: 60-75%.

-

Part 3: The Regioselectivity Challenge

Functionalizing the NH group is a critical step, but 1,2,4-triazoles suffer from tautomeric ambiguity, leading to mixtures of N1, N2, and N4 isomers.

The "Rules of Thumb" for Alkylation

When alkylating a 3-substituted-1,2,4-triazole (where R = Halogen):

-

Kinetic Control: Alkylation generally favors the N1 position (sterically less hindered than N2 if C3 has a substituent, and more nucleophilic than N4).

-

Thermodynamic Control: N1 is often the thermodynamic product as well, but high temperatures or reversible conditions (e.g., Michael additions) can lead to equilibration.

-

Steric Impact: A bulky halogen at C3 (Br, I) will further discourage N2 alkylation, pushing selectivity toward N1 (>90%).

Decision Tree: Regioselective Alkylation

Part 4: Functionalization & Cross-Coupling

The halogen handle (Cl, Br, I) allows the triazole to serve as a modular building block via Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

Coupling to the C3-position is challenging due to the coordination of the triazole nitrogens to the Palladium catalyst, which can poison the reaction.

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts (Pd-PEPPSI) to prevent catalyst deactivation.

Protocol 2: Suzuki Coupling of 1-Alkyl-3-Bromo-1,2,4-Triazole

Substrate: 1-Benzyl-3-bromo-1,2,4-triazole (protected to prevent NH interference).

-

Reagents:

-

Aryl Boronic Acid (1.5 eq)

-

Pd(OAc)₂ (5 mol%)

-

XPhos (10 mol%) - Critical for heterocyclic halides

-

K₃PO₄ (2.0 eq)[2]

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Procedure:

-

Degas solvents with Argon for 15 mins.

-

Combine halide, boronic acid, base, and catalyst in a sealed tube.

-

Heat to 90-100°C for 4-12 hours.

-

-

Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Part 5: References

-

Regioselectivity in Triazoles:

-

Suzuki Coupling of Nitrogen Heterocycles:

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

-

Source: Journal of Organic Chemistry / PMC.

-

URL:[Link]

-

-

Halogen Bonding (Sigma Hole):

-

Triazole Synthesis Review:

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

Strategic Synthesis Precursors for Isopropyl-Substituted Triazole Derivatives

Executive Summary

Isopropyl-substituted triazoles (encompassing both 1,2,3- and 1,2,4-isomers) are privileged scaffolds in modern drug discovery and agrochemistry. The steric bulk and lipophilicity of the isopropyl group enhance metabolic stability and target binding affinity. For instance, in the development of Axl kinase inhibitors, transitioning from a methyl to an isopropyl group on the triazole ring significantly improved enzymatic potency (IC50 = 5 nM) and metabolic stability[1]. In agrochemicals, the 3-isopropyl-1,2,4-triazole core is an essential intermediate for herbicides such as amicarbazone[2].

This technical guide dissects the synthesis of these vital scaffolds, focusing on the preparation and utilization of their core precursors: isobutyric acid hydrazide , isopropyl azide , and isopropylacetylene .

Precursors for 1,2,4-Triazole Scaffolds: Isobutyryl Hydrazide

To construct 3-isopropyl-1,2,4-triazole derivatives, isobutyryl hydrazide (isobutyric acid hydrazide) serves as the foundational building block.

Mechanistic Causality

The hydrazide moiety provides the necessary adjacent nitrogen atoms required for the 1,2,4-triazole ring. Concurrently, the isobutyryl group installs the isopropyl substituent directly at the C3 position during cyclization[2]. Fischer esterification is employed first to convert the unreactive carboxylic acid into an electrophilic ester, which is subsequently attacked by hydrazine. Hydrazine is a superb nucleophile due to the alpha-effect, driving the hydrazinolysis to completion.

Workflow for the synthesis of 1,2,4-triazoles via isobutyric acid hydrazide.

Experimental Protocol: Synthesis of Isobutyric Acid Hydrazide

This two-step protocol is designed as a self-validating system where phase changes and spectroscopic shifts confirm reaction progress.

Step 1: Fischer Esterification

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: Add isobutyric acid (0.025 mol) and absolute ethanol (30 mL) to the flask.

-

Catalysis: Cool the flask in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (5 mL) dropwise to prevent exothermic degradation[2].

-

Reaction: Heat the mixture to reflux and maintain for 6 hours.

-

Work-up: Cool to room temperature, neutralize the mixture with a 20% sodium bicarbonate solution until effervescence ceases. Extract the organic layer with diethyl ether, dry over MgSO₄, and concentrate in vacuo to yield ethyl isobutyrate.

Step 2: Hydrazinolysis

-

Reaction: Dissolve the crude ethyl isobutyrate in absolute ethanol. Add an excess of hydrazine hydrate (1.5 equiv) and reflux for 4 hours.

-

Self-Validation: The completion of hydrazinolysis can be monitored via FTIR spectroscopy. The reaction is complete when the strong ester carbonyl stretch (~1735 cm⁻¹) completely disappears, replaced by the distinct amide I and II bands (~1650 cm⁻¹ and 1530 cm⁻¹).

-

Isolation: Concentrate the solvent. The resulting isobutyric acid hydrazide will crystallize upon cooling.

Precursors for 1,2,3-Triazole Scaffolds: Azides and Alkynes

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles. Depending on the desired regiochemistry of the isopropyl group, either isopropyl azide or isopropylacetylene is utilized.

Isopropyl Azide (For N1-Isopropyl Substitution)

Isopropyl azide is synthesized via the diazotization of isopropylamine followed by nucleophilic displacement with sodium azide[3].

Causality & Safety Logic: The secondary carbon of the isopropyl group makes direct S_N2 displacement of isopropyl halides with NaN₃ sluggish and highly prone to E2 elimination. Therefore, the diazonium route is preferred. Furthermore, low molecular weight azides are explosive. Flash vacuum pyrolysis studies indicate activation barriers of 38–40 kcal/mol for the gas-phase thermolysis of isopropyl azide[4]. Strict temperature control (keeping reactions below 80 °C) is mandatory to prevent spontaneous nitrogen extrusion and detonation.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using isopropyl azide.

Experimental Protocol: CuAAC Synthesis using Isopropyl Azide

-

Solvent System: In a reaction vial, dissolve the terminal alkyne (1.0 equiv) and isopropyl azide (1.2 equiv) in a 1:1 mixture of tert-butanol and water. Logic: The biphasic system is deliberately chosen. The localized concentration of organic reactants at the aqueous interface accelerates the cycloaddition.

-

Catalyst Generation: Add sodium ascorbate (0.1 equiv) followed by CuSO₄·5H₂O (0.05 equiv). The ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ.

-

Reaction: Stir vigorously at room temperature for 12-24 hours.

-

Self-Validation: As the reaction progresses, the highly crystalline 1,2,3-triazole product will typically precipitate out of the biphasic mixture. This precipitation drives the reaction forward via Le Chatelier's principle and provides a visual cue of reaction completion.

Isopropylacetylene (For C4-Isopropyl Substitution)

Reacting isopropylacetylene (3-methyl-1-butyne) with various azides yields the corresponding 4-isopropyl-1,2,3-triazole. Handling Logic: This precursor is highly volatile (boiling point ~29 °C). Reactions must be conducted in sealed pressure tubes or at low temperatures to prevent reagent volatilization before the CuAAC catalytic cycle can initiate[5].

Quantitative Data Summary

The table below consolidates the kinetic, thermodynamic, and pharmacological parameters associated with isopropyl-substituted triazole precursors and their derivatives.

| Compound / Precursor | Parameter Evaluated | Value | Reference |

| Isopropyl Azide | Gas-phase thermolysis activation barrier (N₂ extrusion) | 38–40 kcal/mol | [4] |

| Compound m16 (Isopropyl-triazole derivative) | Enzymatic IC50 against Axl kinase | 5 nM | [1] |

| 1,4-bis(4-tolyl)-1,2,3-triazole (Alkyne precursor analog) | Catalytic yield (10 mol% Cu catalyst, 100 °C, 5.3h) | 90% | [5] |

| Isobutyric Acid Hydrazide | Purity standard for agrochemical intermediate synthesis | ≥ 95% | [2] |

References

Sources

- 1. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isobutyric acid hydrazide | 3619-17-8 | Benchchem [benchchem.com]

- 3. 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide () for sale [vulcanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

Technical Whitepaper: Solubility and Stability Profiling of 3,5-Dibromo-1-isopropyl-1,2,4-triazole

Executive Summary

3,5-Dibromo-1-isopropyl-1,2,4-triazole (CAS: 1240567-67-2) is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its utility stems from the orthogonal reactivity of the bromine substituents at positions C3 and C5, allowing for sequential nucleophilic aromatic substitutions (

However, the introduction of the isopropyl group at N1, combined with the halogenated core, significantly alters its physicochemical profile compared to the parent 3,5-dibromo-1,2,4-triazole. This guide provides a comprehensive analysis of its solubility landscape, stability mechanisms, and the experimental protocols required for rigorous characterization.

Physicochemical Identity & Properties[1][2]

Understanding the fundamental properties is a prerequisite for designing stable formulations and efficient reaction pathways.

| Property | Value / Description | Source/Derivation |

| IUPAC Name | 3,5-dibromo-1-(propan-2-yl)-1H-1,2,4-triazole | Nomenclature Standards |

| CAS Number | 1240567-67-2 | Chemical Abstracts Service |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 268.94 g/mol | Calculated |

| Physical State | Off-white to pale yellow crystalline solid | Experimental Observation |

| LogP (Predicted) | ~2.38 | Lipophilicity Modeling (XLogP3) |

| pKa (Conjugate Acid) | < 0 (Estimated) | Triazole core is weakly basic; halogens reduce basicity |

| H-Bond Donors | 0 | N-alkylation removes acidic proton |

| H-Bond Acceptors | 3 | N2, N4, and potentially Br (weak) |

Structural Implications

The N1-isopropyl group introduces steric bulk and increases lipophilicity (LogP > 2), rendering the molecule significantly less water-soluble than its non-alkylated parent. The electron-withdrawing nature of the two bromine atoms deactivates the ring, making it stable against oxidation but susceptible to nucleophilic attack, particularly at the C5 position.

Solubility Profile

Because specific experimental solubility data is often proprietary, we utilize a Predicted Solubility Matrix based on "Like Dissolves Like" principles and Hansen Solubility Parameters (HSP), followed by a validation protocol.

Predicted Solubility Matrix

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent match for halogenated heterocycles. |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Strong dipole interactions stabilize the triazole core. |

| Esters | Ethyl Acetate | Moderate-High | Good solvating power for the lipophilic isopropyl group. |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but limited by lack of H-bond donors in solute. |

| Alkanes | Hexane, Heptane | Low | Polarity mismatch; triazole ring is too polar. |

| Aqueous | Water (pH 7) | Very Low (<1 mg/mL) | Hydrophobic substituents dominate; no ionizable groups at pH 7. |

Protocol: Thermodynamic Solubility Determination

Objective: To establish the saturation solubility (

-

Preparation: Weigh excess solid (~50 mg) into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration: Agitate at constant temperature (25°C ± 0.5°C) for 24 hours using a thermomixer (1000 rpm).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Analysis: Dilute the filtrate (if necessary) and analyze via HPLC-UV (254 nm).

-

Calculation:

Stability Assessment

The stability of 3,5-dibromo-1-isopropyl-1,2,4-triazole is governed by the electrophilicity of the C-Br bonds.

Chemical Stability & Reactivity

-

Hydrolytic Stability: Generally stable in neutral water due to low solubility. However, in basic conditions (pH > 10) or in the presence of strong nucleophiles, the C5-bromine is prone to displacement, yielding 5-hydroxy/alkoxy derivatives.

-

Regioselectivity: The C5 position is more electrophilic than C3 due to the inductive electron-withdrawing effect of the adjacent N1.

-

Photostability: Halogenated azoles can undergo homolytic C-Br bond cleavage under high-intensity UV light. Amber glassware is recommended.

Degradation Pathways

The primary degradation route is Nucleophilic Aromatic Substitution (

Figure 1: Primary degradation pathways. The C5-position is the "soft spot" for nucleophilic attack.

Experimental Workflows

HPLC Method for Purity & Stability Tracking

To accurately monitor stability, a robust analytical method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (amide/triazole absorption) and 254 nm (aromatic).

Forced Degradation Protocol (Stress Testing)

This protocol validates the stability-indicating nature of the HPLC method.

Figure 2: Forced degradation workflow to determine stability limits.

Handling and Storage Recommendations

Based on the physicochemical profile and safety data (SDS), the following handling procedures are mandatory.

-

Storage: Store in a tightly sealed container at 2–8°C (refrigerated). While chemically stable at room temperature, lower temperatures retard potential slow hydrolysis or discoloration.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term storage (>6 months) is intended, to prevent moisture ingress.

-

Safety: The compound is an Irritant (H315, H319, H335) .[1]

References

-

ChemScene. (2023). Product Data Sheet: 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole (CAS 1240567-67-2).[4] Retrieved from

-

PubChem. (2023). Compound Summary: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole (Analogous Structure). National Library of Medicine. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 3,5-Dibromo-1H-1,2,4-triazole.[1] Retrieved from

-

ResearchGate. (2014). Synthesis of dibromo-triazoles and their amination.[5][6] (General reactivity patterns of dibromo-triazoles). Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Suzuki Coupling of 3,5-dibromo-1-isopropyl-1,2,4-triazole for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,2,4-triazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The ability to selectively functionalize specific positions of the triazole ring is paramount for efficient lead optimization and the exploration of structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and its application to dihalogenated heterocycles like 3,5-dibromo-1-isopropyl-1,2,4-triazole opens a direct path to a diverse range of C-arylated triazole derivatives.[1]

This application note provides a detailed guide to achieving regioselective Suzuki coupling on 3,5-dibromo-1-isopropyl-1,2,4-triazole, enabling the targeted synthesis of either the C5- or C3-arylated product. We will delve into the mechanistic principles governing this selectivity and provide experimentally-informed protocols to guide your research.

Mechanistic Rationale for Regioselectivity

The regioselectivity of the Suzuki coupling on 3,5-dibromo-1,2,4-triazole is primarily dictated by the initial, often rate-determining, oxidative addition of the palladium(0) catalyst to one of the two carbon-bromine bonds.[2] Several factors influence which C-Br bond is more reactive:

-

Electronic Effects: The 1,2,4-triazole ring is electron-deficient, a property that is enhanced by the presence of two bromine atoms. Computational studies on substituted 1,2,4-triazoles indicate that the C5 position is generally more electron-deficient than the C3 position due to the cumulative electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N4).[3] This increased electrophilicity at C5 typically makes it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

-

Steric Hindrance: The isopropyl group at the N1 position creates a more sterically hindered environment around the C5 position compared to the C3 position. While electronic factors often dominate, significant steric bulk from the catalyst's ligands can amplify the influence of the N1-substituent, potentially favoring reaction at the less encumbered C3 site.

-

Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands is the most critical experimental parameter for controlling regioselectivity. Bulky, electron-rich phosphine ligands can significantly alter the steric and electronic environment of the palladium center, thereby influencing which C-Br bond it preferentially interacts with. By carefully selecting the ligand, it is possible to override the intrinsic electronic preference of the substrate and direct the reaction to the otherwise less reactive position.[4][5][6][7]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below.

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

The following protocols are designed as starting points for achieving regioselective mono-arylation of 3,5-dibromo-1-isopropyl-1,2,4-triazole. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Selective C5-Arylation

This protocol leverages the intrinsic higher reactivity of the C5 position. A common palladium source with a standard phosphine ligand is employed.

Workflow for C5-Selective Suzuki Coupling

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,2,4-Triazole Dibromides

Introduction: The Strategic Importance of Functionalized 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a wide array of therapeutic agents, including antifungal, antiviral, and anticancer drugs. The ability to precisely introduce diverse molecular fragments onto the triazole core is therefore of paramount importance for generating novel chemical entities with tailored pharmacological profiles.

This guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed cross-coupling of 1,2,4-triazole dibromides, a key class of precursors for the synthesis of highly functionalized triazole derivatives. We will delve into the mechanistic intricacies and practical considerations of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful synthetic tools.

General Principles and Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: A low-valent palladium(0) species reacts with the organic halide (in this case, a bromo-1,2,4-triazole) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst to complete the cycle.

dot graph "Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . General Palladium-Catalyzed Cross-Coupling Cycle

Challenges and Considerations with 1,2,4-Triazole Dibromides

The application of palladium-catalyzed cross-coupling to 3,5-dibromo-1,2,4-triazole presents unique challenges and opportunities:

-

Regioselectivity: The presence of two bromine atoms at the C3 and C5 positions raises the question of selective mono- versus di-functionalization. The relative reactivity of these positions can be influenced by electronic effects, steric hindrance, and the choice of catalyst and reaction conditions.[1]

-

N-H Acidity: The acidic N-H proton of the 1,2,4-triazole ring can potentially interfere with the catalytic cycle, for instance, by reacting with the base or the organometallic reagent. N-protection strategies may be necessary in certain cases.

-

Substrate Reactivity: The electron-deficient nature of the 1,2,4-triazole ring can influence the rate of oxidative addition.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.

Application Notes:

This protocol is adapted from established procedures for the Suzuki coupling of halogenated heterocycles and provides a robust starting point for the arylation of 1,2,4-triazole dibromides. The choice of palladium catalyst and ligand is crucial for achieving high yields and controlling regioselectivity. For instance, by changing the palladium catalyst, the selectivity of the coupling can be switched to the traditionally less reactive C-X bond in some dihaloazoles.[3]

Detailed Step-by-Step Protocol: Mono-arylation of a Dibromo-1,2,4-triazole Derivative

This protocol is based on the successful coupling of a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, demonstrating the feasibility of this reaction on a dibrominated triazole system.

Materials:

-

4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous 1,4-dioxane (10 mL)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add the palladium(II) acetate and SPhos ligand to the flask under a positive pressure of inert gas.

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / SPhos | A common and effective catalyst system for Suzuki couplings. |

| Base | K₃PO₄ | A moderately strong base suitable for a wide range of substrates. |

| Solvent | 1,4-Dioxane | A high-boiling aprotic solvent that effectively dissolves the reactants. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Protocol 2: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4]

Application Notes:

This protocol provides a general framework for the alkynylation of 3,5-dibromo-1,2,4-triazole. The reaction can be performed to achieve either mono- or di-alkynylation by controlling the stoichiometry of the alkyne and the reaction conditions. For sequential, unsymmetrical di-alkynylation, the first coupling should be carried out to completion before the addition of the second alkyne.[5]

Detailed Step-by-Step Protocol: Mono-alkynylation of 3,5-Dibromo-1H-1,2,4-triazole

Materials:

-

3,5-Dibromo-1H-1,2,4-triazole (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask, add 3,5-dibromo-1H-1,2,4-triazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon or nitrogen.

-

Add anhydrous THF and triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | The classic catalyst system for Sonogashira coupling. |

| Base | Triethylamine | Acts as both a base and a solvent. |

| Solvent | THF | Co-solvent to ensure solubility of all reactants. |

| Temperature | Room temperature to 50 °C | Mild conditions are often sufficient for this reaction. |

dot graph "Sonogashira_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} . Sonogashira Coupling Strategies

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[6]

Application Notes:

This protocol outlines the amination of 3,5-dibromo-1,2,4-triazole. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7] The reaction can be performed to achieve mono- or di-amination by controlling the stoichiometry of the amine.

Detailed Step-by-Step Protocol: Mono-amination of 3,5-Dibromo-1H-1,2,4-triazole

Materials:

-

3,5-Dibromo-1H-1,2,4-triazole (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

-

Xantphos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous Toluene (10 mL)

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under a flow of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

-

Add the 3,5-dibromo-1H-1,2,4-triazole and a stir bar.

-

Seal the tube, remove from the glovebox, and add anhydrous toluene and the amine via syringe.

-

Place the reaction mixture in a preheated oil bath at 100-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

| Parameter | Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / Xantphos | A robust catalyst system for challenging aminations. |

| Base | NaOt-Bu | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions. |

| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this transformation. |

| Temperature | 100-110 °C | Elevated temperature is typically required to drive the reaction to completion. |

Conclusion

The palladium-catalyzed cross-coupling reactions of 1,2,4-triazole dibromides represent a powerful and versatile strategy for the synthesis of highly functionalized triazole derivatives. The protocols and application notes provided herein offer a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Careful consideration of the catalyst system, reaction conditions, and substrate stoichiometry will enable the selective and efficient synthesis of a wide range of novel compounds for applications in drug discovery and materials science.

References

-

Bellina, F., & Rossi, R. (2010). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions of Halo-Substituted Azoles. European Journal of Organic Chemistry, 2010(12), 2213-2244. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Kudelko, A., & Wróblowska, M. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Proceedings, 12(1), 19. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. Retrieved from [Link]

-

Dadwal, M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1935. [Link]

-

The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Usami, Y., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. HETEROCYCLES, 81(6), 1509. [Link]

-

Organic & Biomolecular Chemistry. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

-

Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8889-8896. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2021). Development of a Novel Three‐step Sonogashira Cross Coupling/Deacetonation/Cycloaddition Protocol for the Synthesis of 4‐aryl‐1,2,3‐triazoles Using 2‐methyl‐3‐butyn‐2‐ol as a Versatile Acetylene Surrogate. Retrieved from [Link]

-

ResearchGate. (2014). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][3][8]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

-

Appukkuttan, P., et al. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic letters, 12(23), 5434–5437. [Link]

Sources

- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nobelprize.org [nobelprize.org]

- 3. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. researchgate.net [researchgate.net]

Application Note: Regioselective Lithium-Halogen Exchange of 3,5-Dibromo-1-isopropyl-1,2,4-triazole

This Application Note is structured as a high-level technical guide for researchers and process chemists. It synthesizes specific patent literature and fundamental organometallic principles to provide a robust protocol for the regioselective functionalization of 3,5-dibromo-1-isopropyl-1,2,4-triazole.

Executive Summary

The regioselective functionalization of 3,5-dibromo-1-isopropyl-1,2,4-triazole is a critical transformation in the synthesis of pharmaceutical intermediates, particularly for Rho-associated protein kinase (ROCK) inhibitors. This protocol details the conditions to achieve exclusive C5-lithiation (leaving the C3-bromide intact) using n-butyllithium (n-BuLi) in THF at -78°C .

The procedure leverages the kinetic acidity and coordination dynamics of the 1,2,4-triazole core to generate a stable C5-lithio species, which can then be trapped with diverse electrophiles (e.g., esters, aldehydes, halides).

Mechanistic Insight & Regioselectivity

The Challenge: C3 vs. C5 Selectivity

The 1,2,4-triazole ring possesses two non-equivalent carbon centers when substituted at N1. In 3,5-dibromo-1-isopropyl-1,2,4-triazole , the challenge is distinguishing between the bromine at C3 and the bromine at C5.

-

C5 Position (The Reactive Site): The C5 carbon is flanked by the N1-isopropyl group and N4. It is electronically activated due to the inductive withdrawal of the adjacent N1. Furthermore, the lone pair on N4 can assist in the stabilization of the lithium aggregate, making the C5-Br bond significantly more reactive toward lithium-halogen exchange than the C3-Br bond.

-

C3 Position (The Silent Site): The C3 carbon is located between N2 and N4. It lacks the direct inductive activation of the N1-substituent and is sterically and electronically less favorable for initial exchange under kinetic conditions.

Reaction Pathway

The reaction proceeds via a Kinetic Control mechanism.[1] At -78°C, the rate of exchange at C5 is orders of magnitude faster than at C3.

Figure 1: Reaction pathway illustrating the kinetic selectivity for C5-lithiation and the risk of scrambling at elevated temperatures.

Experimental Protocol

Reagents & Equipment[2][3][4][5]

-

Substrate: 3,5-dibromo-1-isopropyl-1,2,4-triazole (Dried under high vacuum for 2h).

-

Lithiation Reagent: n-Butyllithium (2.5 M in hexanes).[2] Titrate before use.

-

Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or from a solvent purification system). Water content < 50 ppm is critical.

-

Electrophile: e.g., Ethyl difluoroacetate, DMF, Iodine.

-

Setup: Flame-dried Schlenk flask or 3-neck RBF, argon/nitrogen atmosphere, acetone/dry-ice bath (-78°C).

Step-by-Step Procedure

Note: The following scale is based on 2.23 mmol of substrate (approx. 600 mg), adapted from verified patent literature [1, 2].

-

Preparation:

-

Charge a flame-dried flask with 3,5-dibromo-1-isopropyl-1,2,4-triazole (600 mg, 2.23 mmol) .

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (10-15 mL) via syringe. The concentration should be approx. 0.15 – 0.2 M.

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

-

-

Lithium-Halogen Exchange:

-

Add n-BuLi (2.5 M in hexanes, 0.98 mL, 2.45 mmol, 1.1 equiv) dropwise over 5–10 minutes.

-

Observation: A color change (often to yellow or light orange) may occur.

-

Stir the mixture at -78°C for 30 minutes .

-

Critical Check: Do not exceed 60 minutes or allow the temperature to rise, as this promotes equilibration to the C3-lithio species or ring fragmentation.

-

-

Electrophile Trapping:

-

Add the Electrophile (e.g., Ethyl difluoroacetate, 3.0 equiv) dropwise (neat or in minimal THF) at -78°C.

-

Stir at -78°C for 1 hour .

-

-

Workup:

-

Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (depending on electrophile reactivity) over 1 hour.

-

Quench with saturated aq. NH₄Cl (10 mL) .

-

Extract with EtOAc (3 x 20 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Key Parameters Table

| Parameter | Recommended Value | Impact of Deviation |

| Temperature | -78°C | > -50°C: Loss of regioselectivity (C3 exchange) and decomposition.< -90°C: Reaction rate may be too slow.[3] |

| Solvent | THF | Ether: Slower exchange, potential solubility issues.DCM: Incompatible with n-BuLi. |

| Stoichiometry | 1.05 - 1.10 equiv (n-BuLi) | < 1.0 eq: Incomplete conversion.> 1.2 eq: Potential dilithiation or nucleophilic attack on the ring. |

| Time (Exchange) | 30 - 45 min | > 1 h: Risk of "Dance" rearrangement (scrambling). |

Troubleshooting & Optimization

Issue 1: Low Yield / Recovery of Starting Material

-

Cause: Wet THF or "dead" n-BuLi.

-

Solution: Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine. Ensure THF is freshly dispensed from a drying column.

Issue 2: Mixture of Regioisomers (C3 and C5 products)

-

Cause: Temperature spike during n-BuLi addition.

-

Solution: Use an internal thermometer. Ensure the addition rate is slow enough that the internal temp never rises above -70°C.

Issue 3: Ring Cleavage

-

Cause: Reaction warmed up before quenching or excess n-BuLi used.

-

Solution: Triazole rings can be sensitive to cleavage by strong nucleophiles at high temps. Keep strict cryogenic conditions until the electrophile is fully incorporated.

References

-

Vertex Pharmaceuticals Inc. (2019). Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. WO2019145729A1. Link

- Citation Context: Describes the synthesis of 3,5-dibromo-1-isopropyl-1,2,4-triazole and analogous lithiation conditions for phenyl deriv

-

Vertex Pharmaceuticals (Europe) Ltd. (2020). Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase. EP3743420B1. Link

- Citation Context: Detailed experimental procedures for the lithiation and quenching of 3,5-dibromo-1-substituted-1,2,4-triazoles with esters.

- Gribble, G. W., & Joule, J. A. (2010). Lithium-Halogen Exchange in Heterocycles. In Progress in Heterocyclic Chemistry. Citation Context: General review supporting the C5-regioselectivity preference in N1-substituted 1,2,4-triazoles due to inductive effects.

Sources

Application Note: Regioselective Functionalization of 3,5-Dibromo-1-isopropyl-1H-1,2,4-triazole at the C5 Position

Executive Summary & Strategic Rationale

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for amides and esters in oncology and antifungal therapeutics. The specific substrate, 3,5-dibromo-1-isopropyl-1H-1,2,4-triazole , presents a classic regioselectivity challenge: it possesses two electrophilic sites (C3 and C5) and a directing group (N1-isopropyl).

The Core Challenge: Achieving high fidelity mono-functionalization at the C5 position without disturbing the C3-bromide or causing bis-substitution.

The Solution: The C5 position is electronically distinct due to its proximity to the N1-isopropyl group. This creates a "privileged" reactivity window governed by two mechanisms:

-

Inductive Activation: The N1 nitrogen exerts a stronger electron-withdrawing effect on C5 than N2 does on C3.

-

Coordination-Directed Metallation (CDoM): The N1 lone pair (or the N1-substituent) can coordinate with organometallic reagents, directing metal-halogen exchange specifically to the C5 bromine (the "ortho" effect).

This guide details two validated workflows: Lithium-Halogen Exchange (for electrophile trapping) and Transition-Metal Catalysis (for cross-coupling), prioritizing the former for its superior regiocontrol.[1]

Mechanistic Logic & Regiocontrol

Understanding the electronic landscape is critical for troubleshooting.

-

C5 Position (The "Ortho" Site): Flanked by N1 and N4. The C5-Br bond is more polarized and the C5 proton (in the des-bromo analog) is more acidic (pKa ~32). In the dibromo species, this site is highly susceptible to Metal-Halogen Exchange due to coordination with the N1 substituent.

-

C3 Position (The "Meta" Site): Flanked by N2 and N4. It is less electron-deficient and sterically more accessible, but lacks the directing assistance of the N1 group for intramolecular delivery of nucleophiles or metals.

-

N1-Isopropyl Group: Provides steric bulk that prevents N-coordination complexes from aggregating too tightly, but is small enough to allow the approach of reagents like i-PrMgCl or n-BuLi.[1]

Visualization: Reactivity Flowchart

Caption: Decision matrix for C5-selective functionalization. Route A utilizes the N1-directing effect for high regioselectivity.

Protocol A: C5-Selective Metal-Halogen Exchange (Gold Standard)

This method is the most reliable for introducing formyl, carboxyl, or alkyl groups. The reaction relies on the rapid exchange of the C5-Br for Lithium or Magnesium, driven by the stability of the resulting chelated intermediate.

Reagents & Equipment[1][2][3][4]

-

Substrate: 3,5-dibromo-1-isopropyl-1H-1,2,4-triazole (1.0 equiv).

-

Exchange Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) OR i-PrMgCl (1.1 equiv, 2.0 M in THF).

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Quench: Electrophile (e.g., DMF, CO₂, Benzaldehyde) (1.5 equiv).

-

Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Dissolve 3,5-dibromo-1-isopropyl-1H-1,2,4-triazole in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Note: While i-PrMgCl can often be used at 0 °C to -20 °C (Turbo-Grignard conditions), n-BuLi requires -78 °C to prevent degradation of the triazole ring or non-selective lithiation.[1]

-

-

Exchange (The Critical Step): Add n-BuLi dropwise over 10 minutes via syringe pump or careful manual addition.

-

Observation: A color change (often to yellow or light orange) indicates the formation of the C5-lithio species.

-

Timing: Stir at -78 °C for exactly 30 minutes . Extending this time beyond 1 hour increases the risk of "halogen dance" (migration of Li to C3) or scrambling.

-

-

Trapping: Add the neat electrophile (e.g., DMF) dropwise to the cold solution.

-

Warming: Allow the reaction to stir at -78 °C for 15 minutes, then remove the cooling bath and let it warm to 0 °C over 1 hour.

-

Workup: Quench with saturated aq. NH₄Cl. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

Data Validation (Expected Results)

| Parameter | C5-Product | C3-Product (Impurity) | Bis-Product |

| Yield | 85-95% | < 5% | < 2% |

| 1H NMR | Distinct shift of iPr-CH; loss of C5 signal | - | - |

| Regioselectivity | > 20:1 | - | - |

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Direct palladium-catalyzed coupling is viable but requires strict ligand control to favor oxidative addition at the more electron-deficient C5-Br bond over the sterically more accessible C3-Br.

Reagents & Conditions

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).[1]

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous).

-

Solvent: Dioxane/Water (4:[1]1) or Toluene/EtOH/Water.

-

Temperature: 80 °C (Do not reflux aggressively; milder heat favors kinetic selectivity).

Step-by-Step Methodology

-

Degassing: Combine the triazole substrate, boronic acid (1.05 equiv), and base in the solvent mixture. Sparge with Argon for 20 minutes.

-

Crucial: Use only a slight excess of boronic acid (1.05 equiv) to prevent bis-coupling.

-

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

-

Reaction: Heat to 80 °C. Monitor by HPLC/UPLC every 30 minutes.

-

Endpoint: Stop the reaction immediately upon consumption of the starting material. The C5-monocoupled product will form first. Continued heating will lead to C3 coupling.

-

-

Purification: The C5-product and C3-isomer (if formed) usually have different Rf values. Flash chromatography is required.

Troubleshooting & Optimization

The "Halogen Dance" Phenomenon

If you observe significant amounts of C3-functionalization or 3,5-disubstitution when targeting mono-C5:

-

Cause: Thermodynamic equilibration of the lithiated intermediate. The C5-Li species can deprotonate/trans-metallate if the temperature is too high or reaction time too long.

-

Fix: Ensure temperature stays strictly at -78 °C during exchange. Reduce exchange time to 15-20 minutes. Use in situ trapping (mix electrophile with substrate before adding base) if compatible (e.g., with TMSCl).

Poor Conversion in Suzuki Coupling

-

Cause: The isopropyl group provides steric shielding.

-

Fix: Switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 . These bulky, electron-rich ligands facilitate oxidative addition at hindered/deactivated centers.

References

-

Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Source: Russian Journal of Applied Chemistry Context: Establishes the baseline reactivity of N1-substituted triazoles and the electronic distinction between C3 and C5.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry Context: Provides the fundamental mechanistic grounding for why the C5 position (flanked by N1/N4) is the electrophilic hotspot for SNAr and metal-exchange precursors.

-

Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Source: National Institutes of Health (PMC) Context: Demonstrates the parallel reactivity in similar azole systems where the C5-halogen is the preferred site for oxidative addition.

-

Substitution Effect on the Regioselective Halogen/Metal Exchange. Source: ResearchGate Context: Details the "ortho-effect" and coordination-directed metallation using isopropylmagnesium chloride, the basis for Protocol A.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in 3,5-dibromo-1,2,4-triazole Cross-Coupling

Welcome to the technical support guide for navigating the complexities of regioselective cross-coupling reactions with 3,5-dibromo-1,2,4-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile heterocyclic core with precision and control. Here, we move beyond simple protocols to explore the underlying principles that govern regioselectivity, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

The 3,5-dibromo-1,2,4-triazole scaffold presents a unique challenge: two chemically distinct bromine atoms at the C3 and C5 positions. Achieving selective substitution at one site over the other is paramount for the efficient synthesis of target molecules. This guide provides a structured approach to understanding and mastering this selectivity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with 3,5-dibromo-1,2,4-triazole.

Q1: Which position, C3 or C5, is inherently more reactive in a typical palladium-catalyzed cross-coupling reaction?

A1: The C5 position is generally more reactive. The reactivity in palladium-catalyzed cross-couplings (like Suzuki, Stille, etc.) is often dictated by the rate of oxidative addition of the Pd(0) catalyst to the C-Br bond. This step is favored at the more electron-deficient carbon. For polyhalogenated heteroaromatics, a useful rule of thumb is that the most deshielded proton in the parent, non-halogenated heterocycle corresponds to the most reactive site for coupling.[1][2][3] In the 1,2,4-triazole ring, the C5 position is more electron-deficient than the C3 position, making it the preferred site for initial oxidative addition.

Q2: I am getting a mixture of C3- and C5-substituted products. What is the first thing I should adjust?

A2: The first and often most impactful parameter to adjust is the ligand . The steric and electronic properties of the ligand bound to the palladium catalyst play a critical role in controlling which C-Br bond is accessed.[4] Bulky ligands can introduce steric hindrance that favors reaction at the less hindered C-Br bond, while specific ligand-substrate interactions can override the inherent electronic preference.

Q3: How can I favor monosubstitution over disubstitution?

A3: To favor monosubstitution, you should carefully control the stoichiometry of your coupling partner (e.g., boronic acid). Using 1.0 to 1.1 equivalents of the nucleophile is the standard starting point.[5] Additionally, running the reaction at a lower temperature can help improve selectivity for the more reactive C5 position and prevent the slower second substitution at C3 from occurring.[5] Close monitoring of the reaction by TLC or LC-MS is crucial to allow for quenching the reaction upon consumption of the starting material and before significant formation of the disubstituted product.

Q4: Can I perform a C-N coupling (Buchwald-Hartwig) at one position and a C-C coupling (Suzuki) at the other?

A4: Yes, this is a powerful strategy for building molecular complexity. Typically, you would perform the first coupling at the more reactive C5 position (e.g., a Suzuki reaction). After purification of the C5-substituted, C3-bromo intermediate, a second, distinct cross-coupling reaction can be performed at the remaining C3-bromo position. The different reaction conditions required for Suzuki vs. Buchwald-Hartwig reactions often allow for this sequential approach.[6]

Troubleshooting and Optimization Guide

This section provides in-depth solutions to specific experimental challenges, focusing on the causal relationships between reaction parameters and outcomes.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C3/C5 Arylation)

Controlling the regioselectivity of Suzuki-Miyaura couplings is a common but solvable problem. The outcome is a delicate balance of electronics, sterics, and catalyst-substrate interactions.

Potential Causes & Recommended Solutions:

-

Ligand Choice is Not Optimal:

-

Causality: The ligand dictates the steric and electronic environment around the palladium center, which in turn influences the approach to the triazole. The oxidative addition step is often irreversible and selectivity-determining.[3]

-

Solution: Screen a panel of ligands.

-

To favor C5 (the electronically preferred site): Start with less bulky, electron-rich phosphine ligands like P(tBu)₃ or bulky biaryl phosphines such as SPhos or XPhos, which are known to be highly active.[7]

-

To attempt C3 selectivity (challenging): Explore ligands that may have specific secondary interactions or extreme steric profiles. While electronically disfavored, certain N-heterocyclic carbene (NHC) ligands might alter the typical selectivity profile due to their unique steric and electronic properties.[8]

-

-

-

Base and Solvent System is Ineffective:

-

Causality: The base not only participates in the transmetalation step but can also influence catalyst activity and aggregation. The solvent affects the solubility of reagents and intermediates, which can impact reaction rates and selectivity.[9]

-

Solution:

-

Bases: For Suzuki couplings, K₃PO₄ and Cs₂CO₃ are often effective.[7] If you observe side reactions like hydrodehalogenation, consider a weaker base or ensure all reagents are scrupulously dry.[10]

-

Solvents: Aprotic polar solvents like Dioxane, Toluene, or DMF, often with a small amount of water, are standard. The polarity of the solvent can sometimes play a decisive role in regioselectivity.[9]

-

-

-

Reaction Temperature is Too High:

-

Causality: Higher temperatures provide more energy to overcome the activation barrier for the less favored C3 oxidative addition, leading to a loss of selectivity.

-

Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for C5 substitution (e.g., start at 60-80 °C instead of 110 °C). This will increase the kinetic preference for the more reactive site.

-

Below is a logical workflow for addressing poor regioselectivity in your experiments.

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination

Buchwald-Hartwig couplings can be sensitive to catalyst inhibition, reagent quality, and atmospheric conditions.

Potential Causes & Recommended Solutions:

-

Catalyst System is Inactive or Inhibited:

-

Causality: The active Pd(0) catalyst is sensitive to oxygen. Furthermore, the triazole substrate itself, being a nitrogen heterocycle, can act as an inhibitory ligand for the palladium center if the primary ligand (e.g., phosphine) is not strongly binding.[11]

-

Solution:

-

Inert Atmosphere: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[10]

-

Catalyst Pre-formation: Pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent for a few minutes before adding the triazole, amine, and base can be highly effective. This allows the active catalytic complex to form without inhibition from the substrate.[11]

-

Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ligands, which are specifically designed for challenging C-N couplings.

-

-

-

Incorrect Base Selection:

-

Causality: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine. The choice of base can dramatically affect the reaction rate.

-

Solution: Strong bases like Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (K₃PO₄) are typically required.[10][12] Screen these to find the optimal choice for your specific amine and substrate.

-

-

Poor Reagent Quality:

-

Causality: Amines can be oxidized over time, and bases like NaOtBu are hygroscopic. Water can be a proton source that leads to hydrodehalogenation, a common side reaction where the bromine is replaced by hydrogen.[10]

-

Solution: Use freshly opened or purified amines and bases. Ensure solvents are anhydrous.

-

Data Summary: Conditions for Regioselective Coupling

The following table summarizes literature-reported conditions for achieving regioselective functionalization on halogenated azoles, providing a starting point for your optimizations.

| Reaction Type | Position | Catalyst / Ligand | Base | Solvent | Temp (°C) | Key Observation | Reference |

| Suzuki-Miyaura | C5 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Standard conditions favor the more reactive C5 position on a related triazine. | [5] |

| Suzuki-Miyaura | C3 or C5 | Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 100 | Stille couplings on a related pyrone show C3 preference, suggesting conditions can be tuned. | [13] |

| Chan-Evans-Lam | N1 | Cu(OAc)₂ | DBU | DCM | RT | Copper catalysis can be used for selective N-arylation prior to C-C coupling. | [14] |

| Buchwald-Hartwig | N-Arylation | Pd₂(dba)₃ / Biarylphosphine | K₃PO₄ | Toluene | 110 | Highly N2-selective arylation of 1,2,3-triazoles achieved with specific ligands. | [11] |

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common regioselective transformations.

Protocol 1: Selective C5-Arylation via Suzuki-Miyaura Coupling

This protocol is designed to favor substitution at the electronically activated C5 position.

-

Vessel Preparation: To an oven-dried Schlenk tube, add 3,5-dibromo-1,2,4-triazole (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.

-

Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-5-aryl-1,2,4-triazole.

Protocol 2: General N-Arylation via Buchwald-Hartwig Coupling

This protocol describes a general procedure for N-arylation, which can be a competing pathway or a desired transformation depending on the triazole tautomer present.

-

Catalyst Pre-formation: In an oven-dried Schlenk tube under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%). Add degassed toluene and stir at 80 °C for 10 minutes.

-

Reagent Addition: Cool the catalyst mixture to room temperature. To this, add the 3,5-dibromo-1,2,4-triazole (1.0 equiv), the aryl halide (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[12]

-

Purification: Purify the residue by flash column chromatography to yield the pure N-arylated product.

Mechanistic Insights: The Basis of Regioselectivity

Understanding the mechanism is key to rational reaction design. The regioselectivity in palladium-catalyzed cross-coupling is primarily established during the initial oxidative addition step.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

For 3,5-dibromo-1,2,4-triazole, there are two competing oxidative addition pathways: one at C3-Br and one at C5-Br. The transition state energy for these two pathways determines the initial product ratio. The C5 position is more electron-deficient, which lowers the activation energy for oxidative addition, making it the kinetically favored pathway. Your goal in optimizing for C5 selectivity is to choose conditions (lower temperature, specific ligands) that widen this energy gap. Conversely, achieving C3 selectivity requires finding unique conditions that reverse this inherent preference, a significantly more challenging task.

References

- Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.

-

Gómez-Benítez, V., et al. (2020). Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal. [Link]

-

Deb, M., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.

-

Duan, H., et al. (2016). Metal catalyzed C–H functionalization on triazole rings. RSC Advances. [Link]

- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.

- Benchchem. (n.d.). Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine.

-

Handy, S. T., & Zhang, Y. (2006). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. Request PDF on ResearchGate. [Link]

-

Baran, P. S., et al. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

-

Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Kaur, N., & Kishore, D. (2014). Recent developments in selective N-arylation of azoles. RSC Advances. [Link]

-

Wang, D., et al. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters. [Link]

-

Tundel, R. E., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry. [Link]

-

Kim, W.-S., & Kim, H.-J. (2003). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Request PDF on ResearchGate. [Link]

-

Sharma, P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 7. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Metal catalyzed C–H functionalization on triazole rings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

preventing hydrodebromination side reactions in triazole coupling

Topic: Chemo-Selective Catalysis: Preventing Hydrodebromination (HDB) in Triazole Scaffolds Ticket ID: HDB-PREV-2026 Status: Active Guide

Executive Summary: The "Silent Yield Killer"

In the synthesis of bioactive triazoles, the Bromine (Br) atom is a critical "molecular handle" reserved for late-stage diversification. However, during Palladium-catalyzed cross-couplings (e.g., C-H arylation of the triazole ring or Suzuki coupling of a chlorotriazole), this bromine atom often vanishes, replaced by hydrogen.

This phenomenon, Hydrodebromination (HDB) , is not random. It is a specific, catalytically driven side-reaction where your Palladium catalyst "accidentally" performs a reduction instead of a coupling.

This guide provides the engineered solutions to suppress HDB, ensuring your halogen handles survive the reaction.

Diagnostic Workflow

Before changing your conditions, confirm the failure mode using this logic tree.

Caption: Decision matrix for identifying the root cause of hydrodebromination based on reaction components.

The Mechanism of Failure: The "Hydride Thief"

To stop HDB, you must understand how the Palladium finds a Hydrogen atom. The mechanism usually follows a "Beta-Hydride Elimination" pathway from the solvent or base.

The HDB Cycle

-

Unwanted Oxidative Addition: The Pd(0) species inserts into the C-Br bond (which you wanted to keep intact) instead of the C-Cl or C-H bond.

-

Hydride Interception: A hydride source (alcohol solvent, amine, or formate impurity) coordinates to the Pd.

-

Beta-Hydride Elimination: The Pd center strips a hydrogen from the coordinated solvent/base, ejecting the oxidized solvent (e.g., aldehyde).

-

Reductive Elimination: The Pd-H and Ar species combine, releasing Ar-H (Debrominated product).

Caption: The parasitic catalytic cycle where solvent/base serves as a hydrogen donor.

Troubleshooting Protocols

Protocol A: Pd-Catalyzed C-H Arylation of Triazoles

Use this when functionalizing the triazole ring (C5 position) and you need to preserve a Bromine on the N1-aryl group.

The Challenge: C-H activation requires high temperatures (>100°C), which accelerates HDB. The Fix: "Orthogonal Reactivity" via Solvent/Base Engineering.

| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Why? |

| Solvent | DMF, DMA, Isopropanol | Toluene or 1,4-Dioxane | DMF decomposes to form dimethylamine (reductant). Toluene is inert. |

| Base | NaOtBu, NaOMe | Alkoxides possess | |

| Ligand | Bulky, electron-rich ligands accelerate the desired C-H activation step faster than the HDB side reaction. | ||

| Additive | None | Pivalic Acid (30 mol%) | Acts as a proton shuttle for the CMD (Concerted Metalation-Deprotonation) mechanism, favoring C-H activation over C-Br insertion. |

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon, add Triazole (1.0 equiv), Aryl Bromide (1.2 equiv),

(5 mol%), and XPhos (10 mol%). -

Base: Add anhydrous

(2.0 equiv). Crucial: Grind the base to a fine powder to ensure solubility in non-polar solvents. -

Solvent: Add anhydrous Toluene (0.2 M concentration). Do NOT use DMF.

-

Reaction: Heat to 100°C.

-

Self-Validation: Pull an aliquot at 1 hour. Run GC-MS.

-

Pass Criteria: Ratio of Product : Ar-H (debrominated) > 20:1.

-

Fail Criteria: Significant Ar-H peak.[1] -> Action: Lower temp to 80°C and double catalyst loading.

-

Protocol B: Orthogonal Suzuki Coupling (Cl vs. Br)

Use this when coupling a Chlorotriazole with a Boronic Acid, while a Bromine exists elsewhere on the molecule.

The Challenge: Pd oxidatively adds to C-Br faster than C-Cl. You need to reverse this trend or make the C-Cl reaction so fast the C-Br doesn't have time to react. The Fix: Ligand-Controlled Selectivity.

Recommended System:

-

Catalyst: Pd-PEPPSI-IPr or

+ XPhos .-

Reasoning: These bulky NHC/Phosphine ligands facilitate oxidative addition into the sterically accessible C-Cl bond and promote rapid reductive elimination, outcompeting the slower insertion into the C-Br bond (if the Br is sterically hindered or electronically deactivated).

-

-

Solvent: THF/Water (9:1) .

-

Reasoning: Water is necessary for the boronic acid transmetallation but is a poor hydride donor compared to alcohols.

-

Frequently Asked Questions (FAQ)

Q: I am seeing hydrodebromination even in Toluene with Carbonate bases. Where is the Hydrogen coming from? A: Check your phosphine ligand and water content.

-